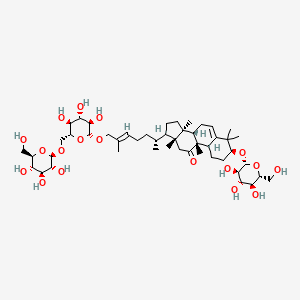

Carnosifloside III

Description

Properties

CAS No. |

109985-92-4 |

|---|---|

Molecular Formula |

C48H78O18 |

Molecular Weight |

943.1 g/mol |

IUPAC Name |

(3S,8S,9R,10R,13R,14S,17R)-4,4,9,13,14-pentamethyl-17-[(E,2R)-6-methyl-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one |

InChI |

InChI=1S/C48H78O18/c1-22(20-61-42-40(59)38(57)35(54)29(65-42)21-62-43-39(58)36(55)33(52)27(18-49)63-43)9-8-10-23(2)24-15-16-46(5)30-13-11-25-26(48(30,7)31(51)17-47(24,46)6)12-14-32(45(25,3)4)66-44-41(60)37(56)34(53)28(19-50)64-44/h9,11,23-24,26-30,32-44,49-50,52-60H,8,10,12-21H2,1-7H3/b22-9+/t23-,24-,26-,27-,28-,29-,30+,32+,33-,34-,35-,36+,37+,38+,39-,40-,41-,42-,43-,44+,46+,47-,48+/m1/s1 |

InChI Key |

UHWXBWBOPABGIG-XRSBSPCNSA-N |

SMILES |

CC(CCC=C(C)COC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C3CCC4(C3(CC(=O)C5(C4CC=C6C5CCC(C6(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)C)C |

Isomeric SMILES |

C[C@H](CC/C=C(\C)/CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)[C@H]3CC[C@@]4([C@@]3(CC(=O)[C@@]5([C@H]4CC=C6[C@H]5CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)C |

Canonical SMILES |

CC(CCC=C(C)COC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C3CCC4(C3(CC(=O)C5(C4CC=C6C5CCC(C6(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)C)C |

Origin of Product |

United States |

Natural Occurrence and Phytogeographical Distribution of Carnosifloside Iii

Primary Botanical Sources of Carnosifloside III

Occurrence in Hemsleya carnosiflora (Cucurbitaceae)

The primary and most well-documented botanical source of this compound is Hemsleya carnosiflora. This plant is a member of the Cucurbitaceae family. Research has led to the isolation of several cucurbitane glycosides from the rhizomes of Hemsleya carnosiflora collected in the Yunnan province of China. documentsdelivered.com Among these isolates, this compound was identified as one of the bitter-tasting glycosides, alongside Carnosiflosides II and IV. documentsdelivered.com In the same study, other related compounds were also found, including the tasteless Carnosifloside I and the sweet-tasting Carnosiflosides V and VI. documentsdelivered.com

| Compound Name | Taste Profile | Reference |

|---|---|---|

| Carnosifloside I | Tasteless | documentsdelivered.com |

| Carnosifloside II | Bitter | documentsdelivered.com |

| This compound | Bitter | documentsdelivered.com |

| Carnosifloside IV | Bitter | documentsdelivered.com |

| Carnosifloside V | Sweet | documentsdelivered.com |

| Carnosifloside VI | Sweet | documentsdelivered.com |

Presence in Hemsleya chinensis tubers

Hemsleya chinensis, another member of the Cucurbitaceae family, is known to produce a variety of cucurbitane triterpenoids and glycosides. mdpi.com Extensive phytochemical investigations of its tubers have led to the isolation of numerous compounds, including Carnosifloside I and Carnosifloside II. mdpi.comresearchgate.net However, based on available research, this compound has not been explicitly identified as a constituent of Hemsleya chinensis tubers.

Identification in Solanum tuberosum (Potato) leaves

Solanum tuberosum, commonly known as the potato, belongs to the Solanaceae family. Its leaves are known to produce various secondary metabolites, primarily glycoalkaloids, which serve as a defense mechanism for the plant. While the chemical composition of potato leaves has been a subject of study, there is no scientific literature identifying this compound as a natural compound in this plant.

Variability of this compound Content Across Different Plant Parts and Growth Conditions

While specific research detailing the quantitative variation of this compound across different plant parts and growth stages of Hemsleya carnosiflora is not extensively available, general principles of phytochemistry suggest that such variability is likely. The concentration and composition of secondary metabolites in plants are known to be influenced by a range of factors including the specific organ, developmental stage, and environmental conditions. plos.org

Studies on other plant species demonstrate clear patterns of phytochemical distribution:

Distribution in Different Plant Parts : In many plants, the content of chemical compounds like glucosinolates, phenolics, and alkaloids differs significantly between roots, stems, leaves, flowers, and seeds. mdpi.comnih.govfrontiersin.org For instance, in Chinese flowering cabbage, the total glucosinolate content is significantly higher in flower buds compared to stalks and leaves. frontiersin.org Similarly, in mustard plants, the highest concentration of glucosinolates is found in the alabastrums (flower buds). mdpi.com This organ-specific accumulation is a common strategy for plants to protect vital reproductive tissues.

Influence of Growth Stage : The concentration of secondary metabolites can also change dramatically throughout a plant's life cycle. mdpi.com For example, in heather (Calluna vulgaris), the content of flavonoids in the leaves peaks at the floral budding stage and then decreases. mdpi.com Seasonal variations, which encompass changes in temperature, precipitation, and sunlight, have also been shown to significantly impact the accumulation of flavonoids in the tubers of Tetrastigma hemsleyanum. plos.org

Isolation and Purification Methodologies for Carnosifloside Iii

Extraction Procedures from Botanical Matrices

The initial and one of the most critical stages in isolating Carnosifloside III is the efficient extraction from the plant material, typically the rhizomes or tubers of Hemsleya carnosiflora. researchgate.netcabidigitallibrary.org This process aims to liberate the glycoside from the cellular matrix into a solvent phase, which can then be further processed.

Glycosides, such as this compound, are characterized by a sugar moiety (glycone) linked to a non-sugar part (aglycone). This structure renders them moderately polar, influencing the choice of extraction solvents. The primary principle of extraction is "like dissolves like," where a solvent with a polarity similar to the target compound is used to maximize the yield.

The extraction process is influenced by several factors, including the particle size of the plant material, the solvent-to-solid ratio, the extraction temperature, and the duration of the process. Finely powdered plant material offers a larger surface area for solvent penetration, enhancing extraction efficiency. The temperature is often kept moderate to prevent the thermal degradation of the target compounds.

For the extraction of cucurbitane glycosides like this compound from Hemsleya species, polar solvents are typically employed. mdpi.com The most common technique involves the refluxing of the dried and powdered plant material with an organic solvent.

A standard procedure begins with the extraction using 75% ethanol (B145695). mdpi.com This is followed by the removal of the solvent under reduced pressure to obtain a crude residue. This residue is then suspended in water and subjected to sequential partitioning with solvents of increasing polarity. This liquid-liquid partitioning helps in the preliminary fractionation of the extract. For instance, the aqueous suspension might be partitioned with ethyl acetate (B1210297) and subsequently with n-butanol. mdpi.com This step segregates compounds based on their differential solubility in these immiscible solvents, with glycosides like this compound typically concentrating in the more polar fractions.

| Parameter | Description |

|---|---|

| Plant Material | Dried and powdered tubers of Hemsleya carnosiflora |

| Primary Extraction Solvent | 75% Ethanol |

| Extraction Technique | Reflux |

| Subsequent Partitioning Solvents | Ethyl acetate, n-butanol |

Chromatographic Separation and Purification Techniques

Following extraction and preliminary fractionation, the enriched extract undergoes several chromatographic steps to isolate and purify this compound. Chromatography separates compounds based on their differential distribution between a stationary phase and a mobile phase.

Column chromatography is a fundamental technique for the separation of compounds from a complex mixture. For the purification of cucurbitane glycosides from Hemsleya, Octadecylsilyl (ODS) column chromatography is frequently utilized. mdpi.com ODS is a reversed-phase silica (B1680970) gel, where the stationary phase is nonpolar, and a polar mobile phase is used.

The fraction containing this compound is loaded onto the ODS column. The separation is then achieved by eluting the column with a gradient of methanol (B129727) and water. mdpi.com The elution typically starts with a lower concentration of methanol (more polar mobile phase) and gradually increases to a higher concentration (less polar mobile phase). Compounds with lower polarity are retained more strongly by the nonpolar stationary phase and thus elute later with the higher concentration of the organic solvent. Fractions are collected sequentially and analyzed to identify those containing the target compound.

High-Performance Liquid Chromatography (HPLC) is a high-resolution chromatographic technique used for the final purification of compounds. For obtaining high-purity this compound, semi-preparative HPLC is the method of choice. researchgate.net This technique uses wider columns and higher flow rates than analytical HPLC, allowing for the separation of larger quantities of the compound.

The fractions from column chromatography that are rich in this compound are pooled, concentrated, and then injected into a semi-preparative HPLC system. A reversed-phase column, such as a C18 column, is commonly used. The mobile phase often consists of a mixture of acetonitrile (B52724) and water or methanol and water, run in an isocratic or gradient mode to achieve optimal separation of the target compound from any remaining impurities. The eluent is monitored by a detector (e.g., UV detector), and the peak corresponding to this compound is collected.

| Technique | Stationary Phase | Typical Mobile Phase |

|---|---|---|

| Column Chromatography | Octadecylsilyl (ODS) silica gel | Methanol-water gradient |

| Semi-preparative HPLC | C18 reversed-phase silica gel | Acetonitrile-water or Methanol-water |

Solid-Phase Extraction (SPE) is a sample preparation technique that can be used for the concentration and purification of analytes from a solution. While not always explicitly detailed as a separate step in the primary isolation of novel compounds, its principles are applied in the context of column chromatography. SPE cartridges with various sorbents, including reversed-phase materials like C18, can be used to quickly clean up fractions or concentrate the compound of interest before the final HPLC purification. This step can efficiently remove interfering substances that might co-elute with the target compound, thereby improving the efficiency and resolution of the subsequent HPLC separation.

Structural Characterization and Analogues Within the Carnosifloside Family

Advanced Spectroscopic Techniques for Structural Elucidation

Modern spectroscopy is the cornerstone of natural product chemistry, allowing for the non-destructive analysis of molecular structure with high precision. For Carnosifloside III, a suite of sophisticated spectroscopic methods was employed to map out its atomic connectivity and spatial arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the structure of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, the carbon skeleton and the placement of protons within this compound were determined.

The ¹³C NMR spectrum of this compound revealed the presence of 48 carbon atoms. Detailed analysis of these signals, including the use of techniques like Distortionless Enhancement by Polarization Transfer (DEPT), allowed for the classification of each carbon as a methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), or quaternary carbon. The chemical shifts of these carbons provided initial clues about their chemical environment, such as their proximity to oxygen atoms or double bonds.

The ¹H NMR spectrum provided information on the number and types of protons and their connectivity. The coupling patterns between adjacent protons, observed as splitting of signals, were instrumental in tracing out the spin systems within the molecule, helping to piece together fragments of the structure. Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), were crucial in establishing the final connectivity of the aglycone and the sugar moieties, as well as the linkage points between them.

Table 1: Selected ¹³C NMR Spectral Data for the Aglycone of this compound (Note: Specific data from the primary literature is required for a complete and accurate table. The following is a representative example of how such data would be presented.)

| Carbon No. | Chemical Shift (δ) ppm | Carbon Type |

| C-3 | 88.9 | CH |

| C-5 | 140.7 | C |

| C-6 | 122.0 | CH |

| C-11 | 211.5 | C=O |

| C-24 | 126.8 | CH |

| C-25 | 135.1 | C |

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a vital technique for determining the elemental composition of a molecule with exceptional accuracy. For this compound, HR-ESI-MS provided the exact mass of the molecule, from which its molecular formula, C₄₈H₇₈O₁₈, was unequivocally established. This information is fundamental, as it provides the total count of each type of atom in the molecule, a prerequisite for any structural elucidation effort. The fragmentation pattern observed in the MS/MS spectrum can also offer valuable insights into the structure, revealing how the molecule breaks apart and providing clues about the sequence and connectivity of its constituent parts, including the sugar units.

ECD spectroscopy, which measures the differential absorption of left and right circularly polarized light, is particularly powerful for determining the absolute stereochemistry of complex molecules. By comparing the experimentally measured ECD spectrum of this compound with spectra predicted by computational methods for different possible stereoisomers, the true absolute configuration of the aglycone and the stereocenters in the side chain can be confidently assigned.

Identification of Saccharidic Chains and Aglycone Moieties

This compound is a glycoside, meaning it consists of a non-sugar part (the aglycone) attached to one or more sugar units (saccharidic chains). Identifying the types of sugars and how they are linked is a critical aspect of its structural characterization.

To identify the constituent monosaccharides of this compound, a chemical procedure known as acid hydrolysis is performed. This process uses an acid catalyst to break the glycosidic bonds that link the sugar units to the aglycone and to each other. Once the individual monosaccharides are liberated, they can be identified by comparing them with authentic standards using chromatographic techniques.

High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) is a modern and sensitive method for the analysis of sugars. After hydrolysis of this compound, the resulting sugar mixture is analyzed by HPLC-CAD. By comparing the retention times of the peaks in the chromatogram with those of known sugar standards, the monosaccharide components of this compound were identified as D-glucose. Quantitative analysis can also be performed to determine the stoichiometry of each sugar unit.

Related Carnosifloside Analogues and Cucurbitane-Type Triterpenoids

This compound belongs to a larger family of related compounds isolated from Hemsleya carnosiflora, known as the Carnosiflosides. These include Carnosifloside I, II, IV, V, and VI. These analogues share the same fundamental cucurbitane aglycone skeleton but differ in the number, type, and linkage of their sugar moieties. For instance, some analogues may have different sugar units or a different number of sugars attached to the aglycone. The study of these related compounds provides valuable insights into the structure-activity relationships within this class of molecules and the biosynthetic pathways operating in the plant.

The broader class of cucurbitane-type triterpenoids is widely distributed in the plant kingdom, particularly in the Cucurbitaceae family. These compounds are known for their characteristic bitter taste and a wide range of biological activities. The structural variations within this class are vast, involving different oxidation patterns on the triterpenoid (B12794562) core and diverse glycosylation patterns, leading to a rich chemical diversity.

Carnosifloside I-VI and their Structural Relationships

The Carnosifloside family, comprising six known compounds (Carnosifloside I through VI), has been isolated from the rhizomes of Hemsleya carnosiflora. These compounds share a common cucurbitane-type triterpenoid aglycone core but differ in their glycosylation patterns and substitutions on the tetracyclic ring system. These structural variations are responsible for a remarkable diversity in their taste profiles, ranging from tasteless to bitter and even sweet.

The structural elucidation of these compounds has been primarily achieved through spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The relationships between their structures and tastes have been a subject of particular interest in phytochemical research.

Key Structural Features and Taste Profiles of Carnosifloside I-VI:

Carnosifloside I: This compound is reported to be tasteless.

Carnosifloside II, III, and IV: These three glycosides are characterized by a bitter taste.

Carnosifloside V and VI: In contrast, these two compounds are noted for their sweetness.

The following interactive table provides a summary of the known structural features and taste characteristics of the Carnosifloside family.

| Compound | Molecular Formula | Taste Profile | Key Structural Features |

| Carnosifloside I | C42H68O13 | Tasteless | Specific glycosylation pattern and aglycone structure contributing to the absence of taste. |

| Carnosifloside II | Not available | Bitter | Structural modifications compared to Carnosifloside I that induce a bitter taste perception. |

| This compound | C48H78O18 | Bitter | Possesses a specific arrangement of sugar moieties and hydroxyl groups on the aglycone that is associated with bitterness. nih.gov |

| Carnosifloside IV | Not available | Bitter | Shares structural similarities with Carnosifloside II and III, leading to a bitter taste. |

| Carnosifloside V | Not available | Sweet | Unique structural features, likely in the glycosylation pattern, that elicit a sweet taste response. |

| Carnosifloside VI | C48H80O18 | Sweet | Differs from the bitter congeners in its hydroxylation and glycosylation pattern, resulting in a sweet taste. nih.gov |

Data for this table was synthesized from available chemical database entries and research abstracts.

Comparison with Other Biologically Active Cucurbitane Glycosides from Hemsleya species

The genus Hemsleya is a rich source of a variety of biologically active cucurbitane glycosides, many of which exhibit significant cytotoxic and anti-inflammatory properties. mdpi.comnih.gov A comparative analysis of this compound with other notable cucurbitane glycosides from different Hemsleya species highlights the structural diversity and the structure-activity relationships within this class of compounds.

The following interactive table presents a comparison of this compound with other selected biologically active cucurbitane glycosides isolated from various Hemsleya species.

| Compound | Species of Origin | Biological Activity | Key Structural Features |

| This compound | Hemsleya carnosiflora, Hemsleya panacis-scandens nih.gov | Not specified in provided context | Cucurbitane glycoside with a specific glycosylation pattern. nih.gov |

| Xuedanoside F-J | Hemsleya penxianensis | Cytotoxic | A series of five new cucurbitane triterpenoid saponins. nih.gov |

| Hemslepenside A | Hemsleya penxianensis | Cytotoxic | A novel cucurbitane glycoside. |

| Hemchinins G-H | Hemsleya chinensis | Anti-inflammatory | Characterized by the presence of four glucose substitutions. researchgate.netnih.gov |

| Hemslecin A | Hemsleya delavayi | Not specified in provided context | A known cucurbitane glycoside also found in this species. |

| Scandenoside R1 | Hemsleya delavayi | Not specified in provided context | Another cucurbitane glycoside identified in this plant. |

This table is a compilation of data from various phytochemical studies on Hemsleya species.

Mechanisms of Action of Carnosifloside Iii and Analogues at Cellular and Molecular Levels

Modulation of Inflammatory Signaling Pathways

Cucurbitane glycosides, including analogues of Carnosifloside III, are predicted to exert their anti-inflammatory effects by modulating several critical signaling cascades.

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory responses. Studies on extracts from Hemsleya chinensis tubers suggest that their protective mechanism may be linked to the inhibition of the p38 MAPK/NF-κB signaling pathway. mdpi.com Furthermore, molecular docking analyses of numerous cucurbitane glycosides isolated from this plant have shown high binding affinities for NF-κB. mdpi.comnih.govsciprofiles.com These computational predictions suggest that compounds structurally similar to this compound can directly interact with key proteins in the NF-κB pathway, thereby inhibiting the transcription of pro-inflammatory genes. mdpi.comjournaltocs.ac.uk

Mitogen-activated protein kinase (MAPK) pathways are crucial for transducing extracellular signals into cellular responses, including inflammation. There is growing evidence that cucurbitacins and their glycosides affect these pathways. capes.gov.br Specifically, extracts from Hemsleya chinensis are thought to act through the p38 MAPK pathway. mdpi.com Other studies on cucurbitacin analogues have demonstrated inhibition of the MAPK pathway, including the downstream effectors ERK1/2. tandfonline.comnih.gov This suggests that the rigid tetracyclic triterpene structure common to these compounds, including this compound, is well-suited for binding to kinases within the MAPK cascade, potentially inhibiting the phosphorylation and activation of proteins like p38 and ERK. tandfonline.commdpi.com

AMP-activated protein kinase (AMPK) and Nuclear factor erythroid 2-related factor 2 (Nrf2) are master regulators of cellular energy homeostasis and antioxidant defense, respectively, and exhibit significant crosstalk. frontiersin.orgfrontiersin.org Molecular docking studies on cucurbitane glycosides from Hemsleya chinensis reveal strong predicted binding affinities for both AMPK and Nrf2. mdpi.comnih.govresearchgate.net This suggests a potential mechanism where these compounds could activate the AMPK/Nrf2 axis. Activation of AMPK can, in turn, promote the nuclear translocation of Nrf2, leading to the transcription of antioxidant and cytoprotective genes. frontiersin.orgfrontiersin.org This dual modulation of AMPK and Nrf2 pathways by this compound analogues represents a plausible mechanism for their anti-inflammatory and protective effects. mdpi.com

Interactions with Cellular Targets

The biological activity of this compound and its analogues is predicated on their interaction with specific intracellular proteins, which can be predicted through computational models and inferred from observed cellular effects.

Molecular docking provides a predictive model for the interaction between a ligand, such as a cucurbitane glycoside, and a target protein. Extensive docking analyses have been performed on a series of cucurbitane triterpenes and glycosides isolated from Hemsleya chinensis against key proteins in inflammatory pathways. mdpi.com The results consistently show that these compounds have high-affinity interactions with NF-κB, AMPK, and Nrf2. mdpi.comnih.gov The binding energies indicate that the interactions are thermodynamically favorable. For instance, certain cucurbitane glycosides showed binding energies with NF-κB as high as -111.37 kJ/mol and with Nrf2 up to -111.24 kJ/mol. mdpi.com These findings strongly suggest that this compound, as a member of this class, likely shares this ability to bind to and modulate these critical cellular targets. mdpi.comresearcher.lifenih.gov

Table 1: Predicted Binding Energies of Hemsleya chinensis Cucurbitane Analogues with Inflammatory Pathway Proteins

| Compound Type | Target Protein | Range of Binding Energies (kJ/mol) | Key Finding |

|---|---|---|---|

| Cucurbitane Glycosides | Nrf2 | -97.30 to -111.24 mdpi.com | Highest binding energies observed with Nrf2. mdpi.com |

| Cucurbitane Glycosides | NF-κB | -98.70 to -111.37 mdpi.com | Strong binding affinity, comparable to Nrf2. mdpi.com |

| Cucurbitane Glycosides | AMPK | -107.53 to -117.29 mdpi.com | Significant predicted interaction. mdpi.com |

This table summarizes data from molecular docking studies on various cucurbitane glycosides and triterpenes isolated from Hemsleya chinensis, serving as analogues for this compound. The data indicates strong predicted affinities for key regulatory proteins in inflammatory and antioxidant pathways.

Endoplasmic reticulum (ER) stress occurs when the protein folding capacity of the ER is overwhelmed, leading to an accumulation of unfolded or misfolded proteins. nih.govmdpi.com This condition triggers the Unfolded Protein Response (UPR), a set of signaling pathways aimed at restoring homeostasis. mdpi.comnih.gov If the stress is prolonged or severe, the UPR can initiate apoptosis. mdpi.com While ER stress is implicated in numerous cellular processes and diseases, there is currently no specific scientific literature directly linking this compound or its close analogues to the activation or modulation of ER stress. Further research is required to determine if this cellular process is a target of this compound.

Biochemical Pathways Altered by this compound

Research into the precise biochemical pathways modulated by this compound is an emerging field. Current understanding is largely informed by studies on analogous cucurbitane glycosides and computational modeling, which point towards significant interactions with key cellular signaling cascades involved in inflammation, metabolic regulation, and oxidative stress. The primary pathways implicated are the Nuclear Factor-kappa B (NF-κB), AMP-activated protein kinase (AMPK), and Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathways. mdpi.comresearchgate.net

Evidence from molecular docking analyses on a range of cucurbitane glycosides isolated from Hemsleya species demonstrates a strong binding affinity for proteins within these pathways. mdpi.com This suggests a multi-target mechanism through which this compound and its analogues may exert their biological effects.

Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of pro-inflammatory genes, including cytokines and enzymes like cyclooxygenase-2 (COX-2). mdpi.comnih.gov The activation of NF-κB is a critical step in the progression of many inflammatory conditions. nih.gov

Molecular docking studies have indicated that cucurbitane glycosides, the class of compounds to which this compound belongs, have a high binding affinity with key proteins in the NF-κB pathway. mdpi.comresearchgate.net This suggests a potential mechanism for the observed anti-inflammatory effects of extracts from plants like Hemsleya chinensis. mdpi.com By binding to proteins in this cascade, this compound could potentially inhibit the activation of NF-κB, leading to a downstream reduction in the production of inflammatory mediators. In macrophages, activation of AMPK has been shown to reduce the secretion of pro-inflammatory mediators by inhibiting the NF-κB pathway. frontiersin.org Furthermore, research on extracts from Hemsleya chinensis has linked its protective effects to the inhibition of inflammatory mediators via the p38 MAPK/NF-κB signaling pathway. mdpi.com

Interaction with the AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a pivotal role in maintaining metabolic homeostasis. frontiersin.org When activated by low cellular energy levels, AMPK initiates catabolic pathways to produce ATP. embopress.org Beyond its role in metabolism, AMPK signaling is also intertwined with inflammation and cellular stress responses. frontiersin.org

Computational analyses predict that cucurbitane glycosides, including analogues of this compound, interact favorably with proteins in the AMPK signaling pathway. mdpi.com The activation of AMPK can have suppressive effects on inflammatory processes, in part by inhibiting the NF-κB and mTOR pathways. frontiersin.org Therefore, the interaction of this compound with the AMPK pathway may represent another facet of its potential anti-inflammatory action, linking cellular metabolic state to the regulation of inflammation.

Influence on the Nrf2 Signaling Pathway

The Nrf2 pathway is the primary regulator of the endogenous antioxidant response. nih.govimrpress.com Under conditions of oxidative stress, the transcription factor Nrf2 translocates to the nucleus and initiates the expression of numerous antioxidant and detoxifying enzymes. nih.govnih.gov

Molecular docking studies have revealed that cucurbitane glycosides exhibit high binding scores with proteins in the Nrf2 pathway. mdpi.com This suggests that this compound may modulate this pathway, potentially enhancing the cell's intrinsic defense mechanisms against oxidative damage. Activation of Nrf2 by AMPK also contributes to antioxidant capacity, protecting cells from oxidative damage and the subsequent secretion of pro-inflammatory mediators. frontiersin.org The ability to influence the Nrf2 pathway would provide a mechanism for cytoprotection against the oxidative stress that often accompanies inflammation and other pathological states.

Table 1: Molecular Docking Analysis of Cucurbitane Glycosides with Anti-Inflammatory Pathway Proteins

This table summarizes the results from a molecular docking study on cucurbitane glycosides isolated from Hemsleya chinensis, which are structural analogues of this compound. The binding energies indicate the affinity of these compounds for key proteins in major signaling pathways. Lower binding energy values suggest a more stable and favorable interaction.

| Compound Class | Target Pathway | Key Protein Target(s) | Observed Binding Energy Range (kJ/mol) | Implied Biological Effect |

| Cucurbitane Glycosides | NF-κB Pathway | NF-κB | -98.70 to -111.37 | Inhibition of Pro-inflammatory Gene Expression mdpi.com |

| Cucurbitane Glycosides | AMPK Pathway | AMPK | -107.53 to -117.29 | Modulation of Cellular Metabolism and Inflammation mdpi.com |

| Cucurbitane Glycosides | Nrf2 Pathway | Nrf2 | -97.30 to -111.24 | Activation of Antioxidant Response mdpi.com |

Structure Activity Relationships Sar of Carnosifloside Iii and Cucurbitane Glycosides

Influence of Sugar Moieties on Biological Activity

The presence, number, and position of sugar residues attached to the cucurbitane skeleton are critical determinants of biological activity. ontosight.ai Glycosylation can impact properties such as solubility and the ability to interact with biological targets. ontosight.airesearchgate.net

Significance of Glucose Units at C-3 and C-26/27 Positions

Research indicates that the substitution of sugar moieties, particularly glucose units, at the C-3 and/or C-26/27 positions of the cucurbitane core is crucial for certain biological activities, such as anti-inflammatory effects. mdpi.com Molecular docking studies have revealed that cucurbitane triterpenes with these glycosylation patterns exhibit enhanced affinity for proteins involved in key signaling pathways related to inflammation, including NF-κB, AMPK, and Nrf2. mdpi.comresearchgate.netresearchgate.net

Specifically, compounds with multiple glucose units at both C-3 and C-26/27 positions often show higher binding energies with these protein targets. mdpi.com For instance, cucurbitane glycosides with two to three β-glucose units at C-26/27 have demonstrated better binding capacities compared to those lacking sugar substitution at these positions. mdpi.com This suggests that the glycosylation at these specific sites plays a significant role in modulating the anti-inflammatory potential of these compounds. mdpi.comresearchgate.net Conversely, some studies on cytotoxicity have suggested that glycosylation at C-3 may reduce the cytotoxic effects of certain cucurbitane triterpenoids. rsc.org

Role of Aglycone Structure in Bioactivity

The aglycone, or the non-sugar part of the glycoside, forms the core structure of cucurbitane compounds and its features are paramount to their bioactivity. frontiersin.org The cucurbitane skeleton is a highly oxygenated tetracyclic triterpene, and the presence of various functional groups at different positions contributes to its biological profile. nih.govmdpi.com

Impact of Specific Functional Groups (e.g., acetyl group at C-25)

Specific functional groups on the aglycone have been identified as important for biological activity. A notable example is the presence of an acetyl group at the C-25 position. mdpi.com Studies have shown that cucurbitane triterpenes possessing a C-25 acetyl group exhibit enhanced binding capacities, particularly with the inflammatory mediator NF-κB. mdpi.com

Furthermore, in terms of cytotoxicity, the acetyl group at C-25 has been identified as a crucial feature for improving the activity against cancer cell lines. rsc.org This highlights the importance of this specific functional group in dictating the pharmacological effects of cucurbitane glycosides. The nucleus of Hemsleya genus triterpenoids is mainly tetracyclic, with glycosidation or hydroxyl substitution at the C-2 and C-3 positions, hydroxyl or carbonyl groups at the C-11 position, and often a double bond at the C-23 and C-24 positions of the side chain, with a hydroxyl or acetyl group at the 25-position. cabidigitallibrary.org

Comparative Analysis of Carnosifloside Analogues (I-VI) in Relation to Activity

The Carnosifloside series of compounds provides a valuable platform for understanding structure-activity relationships within cucurbitane glycosides. Carnosifloside III is a known cucurbitane glycoside isolated from Hemsleya carnosiflora. cabidigitallibrary.orgnottingham.ac.uk

Studies comparing the activity of Carnosifloside analogues have provided insights into the functional significance of their structural differences. For example, a study comparing the antagonistic activity of Carnosifloside II and VI in an ecdysteroid-responsive cell line showed that both compounds exhibited significant activity. researchgate.net The gradual increase in antagonistic activity with increasing concentration observed for the carnosiflosides, in contrast to the sharper response of their aglycone, suggests that the glycosidic nature of these compounds influences their dose-response profile, possibly due to factors like increased solubility or gradual enzymatic hydrolysis of the sugar units. researchgate.net While specific comparative data on the bioactivity of all Carnosifloside I-VI analogues is not extensively detailed in the provided results, the existing research on Carnosifloside II and VI underscores the role of the glycosidic moieties in modulating their biological effects. researchgate.net

Biosynthetic Pathways and Precursor Derivation of Carnosifloside Iii

General Biosynthesis of Cucurbitane-Type Triterpenoids

The biosynthesis of the core structure of all cucurbitane-type triterpenoids, including the aglycone of Carnosifloside III, follows a well-established pathway common to triterpenes. This pathway begins with the cyclization of a linear precursor, 2,3-oxidosqualene (B107256).

The initial committed step is the cyclization of 2,3-oxidosqualene into the tetracyclic alcohol, cucurbitadienol (B1255190). nih.gov This reaction is catalyzed by a specific oxidosqualene cyclase (OSC) known as cucurbitadienol synthase (CS). nih.govpbsociety.org.pl Following the formation of the fundamental cucurbitadienol skeleton, a series of post-cyclization modifications occur. These reactions are primarily oxidative and are catalyzed by a variety of cytochrome P450 monooxygenases (P450s). nih.govpbsociety.org.pl These enzymes introduce hydroxyl groups and other oxygenated functionalities at various positions on the triterpenoid (B12794562) core, leading to a highly oxygenated and structurally diverse family of compounds known as cucurbitacins. nih.govresearchgate.netfrontiersin.org This aglycone core is then subject to the final glycosylation steps that yield the finished glycoside. While the specific aglycone of this compound is unique, it shares a common origin with other cucurbitanes, with some research suggesting a common precursor like 3-hydroxycucurbita-5,24-dien-19-al-7,23-di-O-β-glucopyranoside for a range of related compounds. researchgate.net

Key Enzymes in Cucurbitane Aglycone Biosynthesis

| Enzyme | Abbreviation | Role |

|---|---|---|

| Squalene (B77637) Synthase | SQS | Catalyzes the synthesis of squalene from farnesyl pyrophosphate. pbsociety.org.pl |

| Squalene Epoxidase | SE | Catalyzes the epoxidation of squalene to 2,3-oxidosqualene. figshare.com |

| Cucurbitadienol Synthase | CS | Catalyzes the cyclization of 2,3-oxidosqualene to cucurbitadienol. nih.govpbsociety.org.pl |

Relationship with Isoprenoid Pathways (e.g., mevalonate (B85504) pathway)

The entire family of triterpenoids is synthesized via the isoprenoid pathway. In plants, two distinct pathways produce the universal five-carbon (C5) isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP): the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in the plastids. biorxiv.org The biosynthesis of cytosolic products like triterpenoids originates from the MVA pathway. researchgate.netviper.ac.in

The MVA pathway begins with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). wikipedia.org HMG-CoA is then reduced to mevalonate by the enzyme HMG-CoA reductase; this is a key rate-limiting step in the pathway. wikipedia.org Through a series of phosphorylation and decarboxylation reactions, mevalonate is converted into IPP, which can be isomerized to DMAPP. wikipedia.orgnih.gov

These C5 units are the fundamental building blocks. Two molecules of IPP and one molecule of DMAPP are sequentially condensed to form the C15 compound farnesyl pyrophosphate (FPP). Finally, two molecules of FPP are joined in a head-to-head condensation reaction by the enzyme squalene synthase to produce the C30 hydrocarbon squalene, the direct precursor to all triterpenoids. pbsociety.org.pl Squalene is then converted to 2,3-oxidosqualene, which enters the specific cucurbitane biosynthetic pathway as described above.

Key Precursors in the Mevalonate Pathway Leading to Triterpenoids

| Compound | Carbon Number | Description |

|---|---|---|

| Acetyl-CoA | C2 | The initial building block for the mevalonate pathway. wikipedia.org |

| Mevalonate | C6 | A key intermediate formed from the reduction of HMG-CoA. wikipedia.org |

| Isopentenyl Pyrophosphate (IPP) | C5 | One of the two universal C5 isoprenoid precursors. wikipedia.org |

| Dimethylallyl Pyrophosphate (DMAPP) | C5 | The isomeric form of IPP. wikipedia.org |

| Farnesyl Pyrophosphate (FPP) | C15 | A sesquiterpenoid precursor formed from three C5 units. |

| Squalene | C30 | A linear triterpenoid precursor formed from the joining of two FPP molecules. pbsociety.org.pl |

Enzymatic Steps Involved in Glycosylation (Hypothesized or Deduced from Analogues)

The final stage in the biosynthesis of this compound is glycosylation, the process of attaching sugar chains to the triterpenoid aglycone. This step is critical for the compound's properties and is responsible for much of the structural diversity seen in cucurbitane glycosides. kinkiagri.or.jp These reactions are catalyzed by enzymes known as UDP-dependent glycosyltransferases (UGTs). nih.gov

While the specific UGTs responsible for the synthesis of this compound have not been explicitly characterized, their function can be deduced from studies of analogous compounds in the Cucurbitaceae family. nih.gov UGTs function by transferring a sugar moiety, typically glucose, from an activated nucleotide sugar donor like UDP-glucose to a specific hydroxyl group on the aglycone acceptor molecule.

The cucurbitane skeleton offers multiple potential sites for glycosylation, with hydroxyl groups at positions C-3, C-7, C-23, and C-26 being common attachment points. kinkiagri.or.jpmdpi.com The sequential action of different UGTs, each with specific regioselectivity (for the attachment site on the aglycone) and sometimes for the sugar chain itself, allows for the construction of complex oligosaccharide chains. The structure of this compound, with its multiple sugar units, suggests the involvement of several distinct UGTs in its complete biosynthesis. The precise sequence and the specific enzymes involved remain a subject for future research, likely to be elucidated through techniques like gene expression analysis in plants known to produce the compound, such as Hemsleya carnosiflora. cabidigitallibrary.org

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,3-Oxidosqualene |

| Acetyl-CoA |

| Cucurbitadienol |

| Dimethylallyl pyrophosphate (DMAPP) |

| Farnesyl pyrophosphate (FPP) |

| 3-hydroxycucurbita-5,24-dien-19-al-7,23-di-O-β-glucopyranoside |

| 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) |

| Isopentenyl pyrophosphate (IPP) |

| Mevalonate |

Analytical Methodologies for Research on Carnosifloside Iii

Chromatographic Methods for Detection and Quantification

Chromatography is the cornerstone of phytochemical analysis, enabling the separation of complex mixtures into individual components. For a compound like Carnosifloside III, liquid chromatography techniques are particularly prominent.

Liquid Chromatography-Mass Spectrometry (LC-MS), especially when coupled with tandem mass spectrometry (MS/MS), is a powerful and indispensable tool for the analysis of secondary metabolites like this compound from plant extracts. mdpi.com This technique combines the superior separation capabilities of high-performance liquid chromatography (HPLC) with the high sensitivity and structural information provided by mass spectrometry. nih.gov

LC-MS is adept at analyzing semi-polar compounds, making it highly suitable for cucurbitane glycosides. mdpi.com In a typical workflow, the plant extract is first subjected to HPLC, where compounds are separated based on their physicochemical properties (e.g., polarity) using a column with a specific stationary phase. lcms.cz The eluent from the HPLC column is then introduced into the mass spectrometer. Ionization techniques such as electrospray ionization (ESI) are commonly used for polar and semi-polar compounds, generating molecular ions (e.g., [M+H]⁺ or [M+Na]⁺) whose mass-to-charge ratio (m/z) is measured. thermofisher.com

For metabolite identification and structural elucidation, tandem mass spectrometry (MS/MS) is employed. A specific precursor ion, such as the molecular ion of this compound, is selected and fragmented, and the resulting product ions are analyzed. This fragmentation pattern provides a structural fingerprint that aids in confirming the compound's identity, often by comparison with spectral libraries or through manual interpretation. thermofisher.com For quantitative analysis, selected reaction monitoring (SRM) can be used, where the instrument is set to detect specific precursor-to-product ion transitions, offering high specificity and sensitivity for measuring the concentration of the target analyte even in a complex matrix. nih.gov

Table 1: Typical Parameters for LC-MS/MS Metabolite Analysis

| Parameter | Description | Typical Setting/Value | Reference |

|---|---|---|---|

| Chromatography | High-Performance Liquid Chromatography (HPLC) / Ultra-High Performance Liquid Chromatography (UHPLC) | A versatile separation method for a wide range of polarities. nih.gov | nih.gov |

| Column | Reversed-Phase (e.g., C18) | Separates compounds based on hydrophobicity. Gradient elution with solvents like acetonitrile (B52724) and water is common. mdpi.comlcms.cz | mdpi.comlcms.cz |

| Ionization Source | Electrospray Ionization (ESI) | Suitable for semi-polar to polar compounds like glycosides. Can be operated in positive or negative ion mode. thermofisher.com | thermofisher.com |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), Orbitrap | High-resolution mass analyzers (HRMS) like Orbitrap provide accurate mass data, enabling empirical formula calculation. lcms.czthermofisher.commdpi.com | lcms.czthermofisher.commdpi.com |

| Analysis Mode | Full Scan | Detects all ions within a specified m/z range, useful for untargeted metabolomics. nih.gov | nih.gov |

| Analysis Mode | Tandem MS (MS/MS) | Fragments selected precursor ions to obtain structural information for identification. thermofisher.com | thermofisher.com |

| Quantification Mode | Selected Reaction Monitoring (SRM) | Highly sensitive and specific mode for targeted quantification by monitoring specific ion transitions. nih.gov | nih.gov |

While LC-MS is a dominant technique, High-Performance Liquid Chromatography (HPLC) coupled with other detectors remains vital for routine analysis, compound identification, and purity assessment. nih.gov For compounds that lack a strong ultraviolet (UV) chromophore, such as many glycosides, traditional UV detectors have limitations. In these cases, a Charged Aerosol Detector (CAD) offers a significant advantage. d-nb.info

CAD is a universal detector that provides a response roughly proportional to the mass of any non-volatile and most semi-volatile analytes, independent of their optical properties. d-nb.infothermofisher.com The detection process involves nebulizing the HPLC eluent into an aerosol, charging the resulting particles, and then measuring the electrical charge, which correlates to the analyte's mass. lcms.cz This makes HPLC-CAD an excellent tool for analyzing sugars, glycosides, and lipids. d-nb.infonih.gov

Assess Purity: Determine the purity of an isolated sample of this compound by quantifying its peak area relative to any impurities present.

Identify Components: In studies involving the hydrolysis of glycosides, HPLC-CAD is effective for identifying the resulting sugar moieties by comparing their retention times with authentic standards. mdpi.com

Quantify Analytes: It allows for quantification without needing a specific chromophore, which is beneficial for complex mixtures or when a reference standard is not available for every component. d-nb.info

The combination of a Diode Array Detector (DAD) with CAD in an HPLC system (HPLC-DAD-CAD) can be particularly powerful, allowing for the simultaneous analysis of compounds with and without UV chromophores in a single run. nih.gov

Table 2: Example HPLC-CAD Method Parameters

| Parameter | Description | Typical Setting/Value | Reference |

|---|---|---|---|

| System | HPLC with Charged Aerosol Detector (CAD) | Can be combined with other detectors like DAD for comprehensive analysis. nih.gov | nih.gov |

| Column | HILIC (Hydrophilic Interaction Liquid Chromatography) or Reversed-Phase C18 | HILIC columns like amide-based ones are well-suited for separating polar compounds like sugars and glycosides. d-nb.info | d-nb.info |

| Mobile Phase | Acetonitrile/Water with buffers | A typical gradient elution might involve acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) acetate). d-nb.info | d-nb.info |

| Flow Rate | 0.5 - 1.0 mL/min | A standard flow rate for analytical HPLC. | d-nb.info |

| Detector | Charged Aerosol Detector (CAD) | Nebulizer gas pressure (e.g., Nitrogen) set to ~35 psi. d-nb.info | d-nb.info |

| Application | Purity Assessment, Quantification of non-chromophoric compounds | Useful for analyzing sugars, lipids, and glycosides. d-nb.infonih.govmdpi.com | d-nb.infonih.govmdpi.com |

Spectroscopic Methods in Quantitative Analysis (e.g., NMR for quantification, if applicable)

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method that allows for the determination of the absolute concentration of a substance in a sample. resolvemass.ca Unlike chromatographic techniques, qNMR does not require an identical reference standard of the analyte for calibration. researchgate.net Instead, it uses an internal standard of known purity and concentration, and the quantification is based on the direct proportionality between the integrated area of an NMR signal and the number of nuclei contributing to it. fujifilm.com

The key advantages of qNMR include:

Universality: It can quantify any soluble compound containing NMR-active nuclei (most commonly ¹H). fujifilm.com

Accuracy and Precision: It is considered a primary ratio method of measurement, with results traceable to the International System of Units (SI) when a certified internal standard is used. researchgate.netfujifilm.com

Non-destructive: The sample can be recovered unchanged after the analysis for further experiments. resolvemass.ca

Structural Confirmation: The same experiment provides quantitative data and confirms the structural identity of the analyte. researchgate.net

For a compound like this compound, a specific proton signal that is well-resolved from other signals in the ¹H NMR spectrum would be selected for integration. The purity or concentration can then be calculated using a standard formula that relates the integrated areas, molecular weights, and number of protons for both the analyte and the internal standard. fujifilm.com While specific qNMR studies on this compound are not widely reported, the technique is broadly applied to the quantitative analysis of natural products, including complex glycosides, and represents a powerful tool for purity assessment and concentration determination. resolvemass.cafrontiersin.org

Table 3: Key Considerations for Quantitative ¹H NMR (qNMR)

| Parameter/Consideration | Description | Importance | Reference |

|---|---|---|---|

| Internal Standard | A stable compound with known purity and simple spectrum (e.g., maleic acid, dimethyl sulfone). | Must have signals that do not overlap with the analyte. Serves as the reference for quantification. researchgate.net | researchgate.net |

| Solvent | Deuterated solvent (e.g., DMSO-d₆, CD₃OD). | Must dissolve both the sample and internal standard without producing interfering signals. researchgate.net | researchgate.net |

| Signal Selection | Choose non-overlapping, sharp singlet signals for both analyte and standard if possible. | Ensures accurate integration and reliable quantification. | fujifilm.com |

| Relaxation Delay (d1) | The time between successive scans. | Must be sufficiently long (≥ 7 times the longest T1 relaxation time) to ensure complete magnetization recovery for all quantified signals. frontiersin.org | frontiersin.org |

| Acquisition Parameters | Number of scans, acquisition time. | Sufficient scans are needed for a good signal-to-noise ratio; proper acquisition time ensures high resolution. frontiersin.org | frontiersin.org |

Considerations for Sample Preparation in Analytical Research (e.g., extraction, cleanup)

The quality and reliability of any analytical result for this compound are fundamentally dependent on the sample preparation process. researchgate.net The primary goal is to efficiently extract the target analyte from the raw plant material (e.g., leaves, tubers) while minimizing degradation and removing interfering substances. mdpi.com

Key steps and considerations include:

Pre-treatment: Plant materials are typically dried to reduce moisture content and preserve the sample. researchgate.net Methods like freeze-drying or ambient air-drying are common. For thermally labile compounds, the drying temperature and duration are critical parameters to control. mdpi.com After drying, the material is often milled or ground into a fine, homogeneous powder to increase the surface area for extraction. researchgate.net

Extraction: The choice of extraction solvent and method is crucial. Solvents are selected based on the polarity of the target compound. For glycosides like this compound, polar solvents like methanol (B129727), ethanol (B145695), or aqueous mixtures of these are often effective. mdpi.comnih.gov

Conventional Methods: Techniques like maceration (soaking in solvent) or Soxhlet extraction are well-established but can be time-consuming and use large volumes of solvent. researchgate.net

Modern Methods: Ultrasound-Assisted Extraction (UAE) is a common, efficient method that uses ultrasonic waves to disrupt cell walls, enhancing solvent penetration. It is generally faster and requires less solvent than conventional techniques. mdpi.com

Cleanup/Purification: Crude extracts are complex mixtures. A cleanup step is often necessary to remove interfering compounds like lipids or highly abundant pigments before chromatographic analysis. Solid-Phase Extraction (SPE) is a widely used technique for this purpose, where the extract is passed through a cartridge containing a sorbent that selectively retains either the analyte or the interferences. nih.gov For isolation of pure compounds, multiple steps of column chromatography (e.g., on silica (B1680970) gel or ODS) are typically required. mdpi.com

Table 4: Comparison of Common Extraction Techniques for Plant Metabolites

| Extraction Method | Principle | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Maceration | Soaking the plant material in a solvent at room temperature for an extended period. | Simple, requires minimal equipment. | Time-consuming, potentially incomplete extraction, large solvent consumption. researchgate.net | researchgate.net |

| Soxhlet Extraction | Continuous extraction with a hot solvent. | More efficient than maceration. | Requires heating, which can degrade thermolabile compounds; time-consuming. researchgate.net | researchgate.net |

| Ultrasound-Assisted Extraction (UAE) | Uses acoustic energy to disrupt cell walls and enhance mass transfer. | Fast, efficient, reduced solvent consumption, operates at lower temperatures. mdpi.com | Can have limited selectivity. mdpi.com | mdpi.com |

| Methanol/Ethanol Extraction | Use of polar organic solvents to extract polar and semi-polar metabolites. | Effective for a wide range of metabolites including glycosides; minimal sample loss. nih.gov | May also extract interfering substances like proteins and lipids. nih.gov | nih.gov |

Future Research Directions and Translational Perspectives for Carnosifloside Iii

Exploration of Novel Biological Activities

The biological profile of Carnosifloside III remains largely unexplored. The broader family of cucurbitacins is recognized for its cytotoxic and anti-inflammatory properties, suggesting these as primary areas for future investigation for this compound. ebi.ac.ukresearchgate.netresearchgate.net

Cytotoxic and Anti-proliferative Activity: Cucurbitacins are well-documented for their potent cytotoxic effects against various cancer cell lines. ebi.ac.ukresearchgate.net Studies on compounds isolated alongside this compound from Hemsleya species have demonstrated anti-proliferative and cytotoxic activities. researchgate.netresearchgate.net For instance, related carnosiflosides (II and VI) have shown antagonistic activity against ecdysteroid action in insect cell lines, indicating potential for disrupting cellular processes. researchgate.net Future research should involve systematic screening of this compound against a panel of human cancer cell lines to determine its potential as an anticancer agent.

Anti-inflammatory Activity: Cucurbitane glycosides are also investigated for their anti-inflammatory potential. researchgate.netmdpi.com Research into the anti-inflammatory mechanisms of related compounds could guide the exploration of this compound's ability to modulate inflammatory pathways, such as those involving nitric oxide (NO) production or the NF-κB signaling pathway. mdpi.commdpi.com

Structure-Taste Relationship: The taste profile of carnosiflosides is complex; Carnosifloside I is tasteless, whereas carnosiflosides II, III, and IV are bitter, and V and VI are sweet. researchgate.net This variation within structurally similar compounds makes this compound a candidate for studies on gustatory receptor interaction and the molecular basis of taste, which could have applications in food science and pharmacology.

Further Elucidation of Molecular Mechanisms

Currently, there is a lack of specific research on the molecular mechanisms of action for this compound. Future studies are essential to understand how it exerts any potential biological effects.

Molecular docking and target identification studies could be initial steps to predict potential protein targets. plos.org Based on the known activities of other cucurbitacins, investigations could focus on pathways related to cell cycle regulation, apoptosis, and inflammation. researchgate.net For example, research on related compounds from Hemsleya chinensis suggests that cucurbitane glycosides may interact with proteins in the NF-κB, AMPK, and Nrf2 signaling pathways. mdpi.com Validating these potential interactions for this compound through cellular and biochemical assays would be a critical step.

Development of Synthetic Analogues for Enhanced Activity

The development of synthetic analogues of this compound is contingent on first establishing its biological activity. Should the compound demonstrate promising cytotoxic or anti-inflammatory properties, it could serve as a "lead compound". wikipedia.org A lead compound's chemical structure provides a starting point for modifications to enhance potency, selectivity, or pharmacokinetic properties. wikipedia.org

Future synthetic chemistry efforts could focus on:

Simplifying the Structure: The complex structure of this compound, with multiple chiral centers and glycosidic linkages, presents synthetic challenges. naturalproducts.net Creating simplified analogues could lead to more easily synthesized compounds that retain the core pharmacophore.

Modifying Glycosidic Moieties: The sugar groups on glycosides can significantly impact their solubility, stability, and biological activity. mdpi.com Synthesizing analogues with different sugar units or replacing them with other functional groups could modulate the compound's properties.

Structure-Activity Relationship (SAR) Studies: A systematic synthesis of various analogues would enable SAR studies to identify the key structural features responsible for its biological effects. This knowledge is crucial for designing more potent and targeted therapeutic agents.

Investigation of Potential Research Applications

Beyond direct therapeutic potential, this compound could be developed as a tool for basic scientific research.

Chemical Probes: If a specific molecular target of this compound is identified, the molecule could be modified to create a chemical probe. Such probes are valuable for studying the function of proteins and exploring biological pathways.

Lead Compounds for Preclinical Investigations: A lead compound is a chemical that shows pharmacological or biological activity and may serve as a starting point for drug development. wikipedia.org If initial screenings reveal significant biological activity, this compound could be designated as a lead compound for a preclinical drug discovery program. plos.org This would involve extensive testing in cell-based and animal models to evaluate its efficacy and safety profile. plos.org The journey from a natural product to a clinical candidate is long, but compounds from the cucurbitacin class are considered promising starting points. ebi.ac.ukresearchgate.net

Advanced Analytical Method Development for Complex Biological Matrices

To properly study the pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics of this compound, robust analytical methods are required.

Future research in this area should focus on developing and validating sensitive and specific assays for its quantification in complex biological samples like plasma, tissues, and urine. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a standard technique for the analysis of natural products. researchgate.netchromatographyonline.com Developing an HPLC method, likely coupled with mass spectrometry (LC-MS), would be essential. nih.gov This would involve optimizing the stationary phase, mobile phase composition, and detector settings to achieve high resolution and sensitivity. researchgate.net

Method Validation: Any developed analytical method must be validated according to international guidelines (e.g., ICH guidelines) to ensure its accuracy, precision, linearity, and robustness. ich.orgresearchgate.net

Application in Pharmacokinetic Studies: Once a validated method is established, it can be applied to preclinical studies in animal models to understand how the body processes this compound, which is critical information for any further therapeutic development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.